molecular formula C15H13NO4 B6400943 3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid CAS No. 1261975-08-9

3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid

Cat. No.: B6400943
CAS No.: 1261975-08-9
M. Wt: 271.27 g/mol
InChI Key: HJONKGSWMNGAFN-UHFFFAOYSA-N
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Description

3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid is an organic compound that features both an aminocarbonyl group and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of 3-methoxybenzoic acid to introduce a nitro group This is followed by a reduction step to convert the nitro group to an amino group

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The aminocarbonyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: 3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid.

    Reduction: 3-(3-Aminophenyl)-5-methoxybenzoic acid.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The aminocarbonyl group can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminocarbonylphenyl)-4-methoxybenzoic acid: Similar structure but with the methoxy group in a different position.

    3-(3-Aminocarbonylphenyl)-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(3-Aminophenyl)-5-methoxybenzoic acid: Similar structure but without the carbonyl group.

Uniqueness

3-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an aminocarbonyl group and a methoxy group provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.

Properties

IUPAC Name

3-(3-carbamoylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-13-7-11(6-12(8-13)15(18)19)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJONKGSWMNGAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689874
Record name 3'-Carbamoyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-08-9
Record name 3'-Carbamoyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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